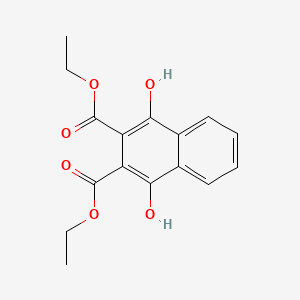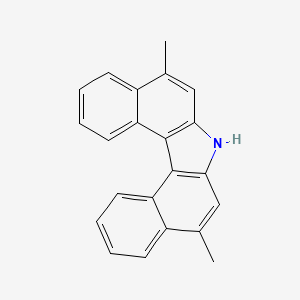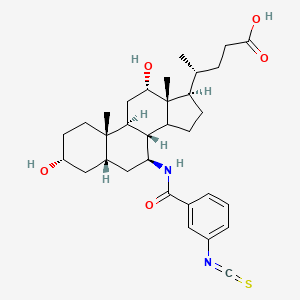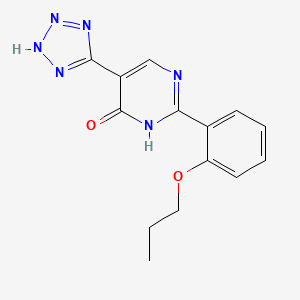
Bikethoxal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bikethoxal is a chemical compound with the molecular formula C10H14O6 and a molecular weight of 230.215 g/mol It is known for its unique structure, which includes a 3,4-dioxobutan-2-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bikethoxal can be synthesized through a multi-step process involving the reaction of ethylene glycol with 3,4-dioxobutan-2-one under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, this compound is produced using large-scale reactors that allow for precise control of temperature and pressure. The process involves the continuous feeding of reactants and the removal of by-products to ensure high yield and purity. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Bikethoxal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield alcohols when treated with reducing agents such as sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the dioxobutan-2-yloxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bikethoxal has found applications in several scientific research areas:
Chemistry: Used as a reagent for the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of bikethoxal involves its interaction with nucleic acids, particularly single-stranded DNA and RNA. This compound forms covalent bonds with guanine bases, leading to the formation of stable adducts. This interaction can inhibit the replication and transcription processes, making it a valuable tool in molecular biology research .
Comparación Con Compuestos Similares
Kethoxal: Similar in structure but lacks the additional ethoxy group present in bikethoxal.
Phenyl-diglyoxal: Contains an aromatic spacer instead of the aliphatic spacer in this compound.
Uniqueness: this compound’s unique structure, which includes both dioxobutan-2-yloxy and ethoxy groups, allows it to form more stable adducts with nucleic acids compared to similar compounds. This stability makes it particularly useful in applications requiring long-term interaction with nucleic acids .
Propiedades
Número CAS |
84031-85-6 |
|---|---|
Fórmula molecular |
C10H14O6 |
Peso molecular |
230.21 g/mol |
Nombre IUPAC |
3-[2-(3,4-dioxobutan-2-yloxy)ethoxy]-2-oxobutanal |
InChI |
InChI=1S/C10H14O6/c1-7(9(13)5-11)15-3-4-16-8(2)10(14)6-12/h5-8H,3-4H2,1-2H3 |
Clave InChI |
XZXKAVJBKMFIQX-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C=O)OCCOC(C)C(=O)C=O |
SMILES canónico |
CC(C(=O)C=O)OCCOC(C)C(=O)C=O |
Sinónimos |
ikethoxal ethylene glycol bis(3-(2-ketobutyraldehyde)ether) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[4-[2-[2-[(4-Chlorobenzoyl)amino]ethylamino]-1-hydroxyethyl]-2-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate](/img/structure/B1202416.png)
![2-[(5-Carboxy-4-hydroxy-2-methylhexan-3-yl)amino]-N-methoxy-2-oxoethanimine oxide](/img/structure/B1202417.png)


